molecular formula C24H27N3O3 B2802880 2-(Benzo[d][1,3]dioxol-5-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 489415-00-1

2-(Benzo[d][1,3]dioxol-5-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2802880
CAS No.: 489415-00-1
M. Wt: 405.498
InChI Key: UESPLQLIAMSYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzodioxole ring and a pyrazolo[1,5-c][1,3]oxazine ring . The benzodioxole ring is a common motif in many natural products and pharmaceuticals . The pyrazolo[1,5-c][1,3]oxazine ring is less common, but it is found in some synthetic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and pyrazolo[1,5-c][1,3]oxazine rings would likely contribute significantly to the compound’s overall structure .

Scientific Research Applications

Antimicrobial, Anti-Inflammatory, and Antioxidant Activity

Compounds related to 2-(Benzo[d][1,3]dioxol-5-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] show promising antimicrobial activity against S. aureus, along with superior anti-inflammatory effects compared to diclofenac, and high antioxidant activity (Mandzyuk et al., 2020).

Potential Antidepressant-like Activity

Derivatives of the compound demonstrate potential antidepressant-like activity. This includes the prevention of tetrabenazine-induced ptosis in mice and potentiation of 5-hydroxytryptophan-induced behavioral effects in rats (Ong et al., 1981).

Antitumor and Anti-inflammatory Activities

Related compounds, specifically 5-[4-(2-Aryl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzylidene]-1,3-thiazolidin-4-ones, have been synthesized and evaluated for antitumor and anti-inflammatory activities (Horishny et al., 2020).

Antimicrobial and Antiproliferative Activities

Other related compounds, such as benzo[1,3]dioxole-fused heterocycles, show significant antimicrobial and antiproliferative activities, demonstrating potential as promising agents against various microbial strains and cancer cell lines (Mansour et al., 2020).

Potential Inhibitory Effect on Breast Tumor Metastasis

Compounds structurally similar to 2-(Benzo[d][1,3]dioxol-5-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] have demonstrated potential in inhibiting breast tumor metastasis in mice models (Wang et al., 2011).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-2-11-26-12-9-24(10-13-26)27-20(18-5-3-4-6-21(18)30-24)15-19(25-27)17-7-8-22-23(14-17)29-16-28-22/h3-8,14,20H,2,9-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESPLQLIAMSYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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